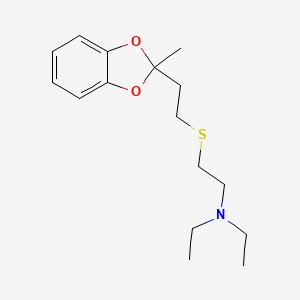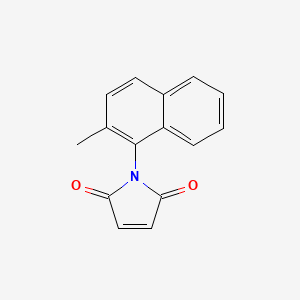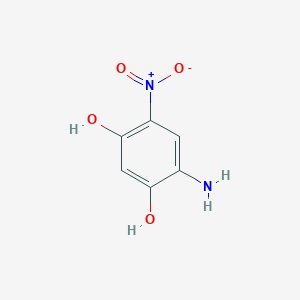
4-Amino-6-nitro-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-nitro-1,3-benzenediol is an organic compound with the molecular formula C6H6N2O4 It is a derivative of 1,3-benzenediol, where the hydrogen atoms at positions 4 and 6 are substituted by an amino group (-NH2) and a nitro group (-NO2), respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves a multi-step process. One common method starts with the nitration of 1,3-benzenediol to produce 4,6-dinitro-1,3-benzenediol. This intermediate is then subjected to reduction conditions to selectively reduce one of the nitro groups to an amino group, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes steps such as nitration, reduction, and purification to obtain the final compound .
化学反应分析
Types of Reactions: 4-Amino-6-nitro-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of esters or ethers.
科学研究应用
4-Amino-6-nitro-1,3-benzenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-6-nitro-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as peroxidases, by interfering with their catalytic activity. This inhibition can lead to the disruption of various biochemical processes, making it useful in therapeutic applications .
相似化合物的比较
1,3-Benzenediol (Resorcinol): A parent compound with two hydroxyl groups at positions 1 and 3.
4-Amino-1,3-benzenediol: Similar structure but lacks the nitro group.
4-Nitro-1,3-benzenediol: Similar structure but lacks the amino group.
Comparison: The combination of these functional groups allows for a broader range of chemical modifications and biological activities .
属性
分子式 |
C6H6N2O4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC 名称 |
4-amino-6-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |
InChI 键 |
SENSPHQXKYKAHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
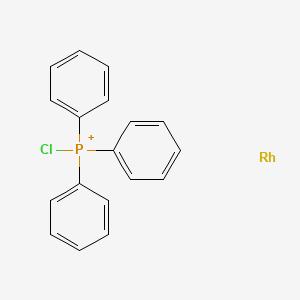
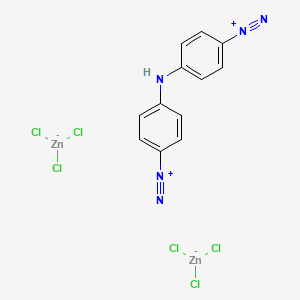


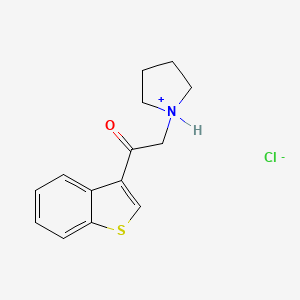

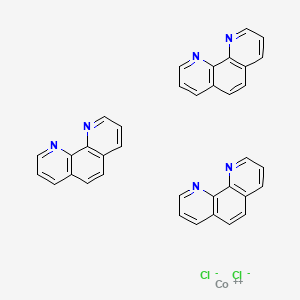
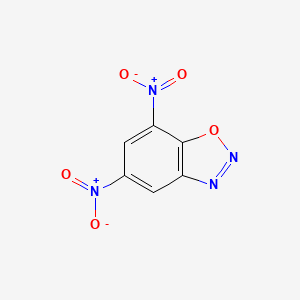
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
